molecular formula C23H21N5O5 B2493902 methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251692-84-8

methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

Cat. No.: B2493902
CAS No.: 1251692-84-8
M. Wt: 447.451
InChI Key: SNAVRRAPLOPYIV-UHFFFAOYSA-N
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Description

Methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H21N5O5 and its molecular weight is 447.451. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Synthesis of Fused Pyrimidinones : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized to prepare various heterocyclic systems, including 4H-pyrido[1,2-a]pyrimidin-4-ones and others, demonstrating the compound's utility in synthesizing complex heterocycles (Toplak et al., 1999).
  • Preparation of Pyrazoline and Pyrazole Derivatives : Synthesis of a series of 2-pyrazolines and pyrazole derivatives from α,β-unsaturated ketones shows the compound's role in creating biologically relevant structures (Hassan, 2013).

Biological Activities

  • Antibacterial and Antifungal Properties : Some newly synthesized compounds, including triazolo[4,3-a]pyrazin derivatives, were evaluated for their antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Hassan, 2013).
  • Potential in Anticonvulsant Therapy : Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, structurally related to the compound , were synthesized and exhibited significant anticonvulsant activity (Kelley et al., 1995).

Synthesis of Novel Compounds

  • Development of Triazolopyridine and Pyridotriazine Derivatives : The synthesis of novel pyridine and fused pyridine derivatives, starting from related compounds, shows the compound's utility in developing new chemical entities with potential biological activities (Flefel et al., 2018).

  • Formation of Dihydropyrrolone Conjugates : Research into synthesizing a library of dihydropyrrolone conjugates from related compounds showcases the compound's role in the development of new molecular structures with potential drug-like properties (Pandya et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many triazole derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its exact structure and properties. Some triazole derivatives have been associated with adverse events such as hepatotoxicity and hormonal problems .

Future Directions

Triazolopyrazines and their derivatives have a broad range of therapeutic applications and there is ongoing research into their potential uses . Future directions could include further exploration of the biological activities of this compound and optimization of its properties for specific applications.

Properties

IUPAC Name

methyl 2-[[2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5/c1-14-7-6-10-18(15(14)2)33-21-20-26-28(23(31)27(20)12-11-24-21)13-19(29)25-17-9-5-4-8-16(17)22(30)32-3/h4-12H,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAVRRAPLOPYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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